2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-pyridin-2-yl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOXEJQCVRQUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656830 | |
| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120215-06-6 | |
| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. The substitution of various groups on the isoxazole ring imparts different activity.
Biological Activity
The compound 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine is a member of the dihydroisoxazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromo-dihydroisoxazole moiety. This structural configuration is significant for its biological interactions. The presence of the bromine atom and the isoxazole ring enhances its reactivity and potential binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Specifically, studies have shown that derivatives of dihydroisoxazole can inhibit key enzymes in pathogens such as Plasmodium falciparum, the causative agent of malaria. The compound's ability to irreversibly inhibit PfGAPDH (glyceraldehyde 3-phosphate dehydrogenase) has been highlighted as a critical mechanism for its antimalarial activity .
Enzyme Inhibition Studies
The inhibition of enzymes by this compound can be quantified through various assays. For instance, the effectiveness of this compound against PfGAPDH was assessed, revealing a significant reduction in enzyme activity at concentrations as low as 50 µM. This suggests a promising therapeutic index for further development.
Table: Inhibition Potency Against PfGAPDH
| Compound | IC50 (µM) |
|---|---|
| This compound | <50 |
| Acivicin | 0.02 |
| 3-Bromo-acivicin | 0.35 |
Case Studies
In vivo studies have demonstrated that derivatives like 3-bromo-acivicin show enhanced antitrypanosomal activity compared to their parent compounds. The mechanism involves covalent binding to target enzymes, leading to irreversible inhibition and subsequent cell death in pathogens .
Case Study: Efficacy in Malaria Models
A study conducted on murine models infected with Plasmodium berghei showed that treatment with this compound resulted in a significant decrease in parasitemia levels compared to untreated controls. The observed therapeutic effect correlated with the compound's ability to inhibit glycolytic enzymes essential for the parasite's survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its stereochemistry and the presence of substituents on the isoxazole ring. Variations in these structural elements can lead to significant differences in potency and selectivity against various biological targets.
Scientific Research Applications
Antiparasitic Activity
Research indicates that compounds similar to 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine exhibit promising activity against various parasitic infections. For instance, studies have highlighted the potential of isoxazoline derivatives in inhibiting enzymes crucial for the survival of Plasmodium falciparum, the causative agent of malaria. The interaction with glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) has been particularly noted for its role in energy metabolism within the parasite .
Antituberculosis Activity
The modification and optimization of isoxazoline compounds have led to enhanced activity against Mycobacterium tuberculosis. Systematic studies have shown that certain derivatives can achieve minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL, indicating significant potential for development as anti-tuberculosis agents .
Structure-Activity Relationship (SAR) Studies
The exploration of SAR has been critical in understanding how structural modifications affect biological activity. For example, changes to the isoxazoline ring or substituents on the pyridine moiety can drastically alter potency against specific targets such as bacterial and parasitic enzymes .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step procedures that may include bromination and cyclization reactions. The optimization of these synthetic pathways is essential for producing compounds with high yield and purity suitable for biological testing .
Case Study 1: Antimalarial Activity
A study focusing on stereochemistry revealed that certain isomers of related compounds demonstrated significant antiplasmodial activity. The findings suggest that the uptake mechanisms might be mediated by specific transport systems within the parasite, emphasizing the importance of stereochemical configuration in drug design .
Case Study 2: Tuberculosis Inhibition
Another investigation into the anti-tuberculosis properties of isoxazoline derivatives found that specific substitutions on the phenyl ring were necessary for optimal activity. Compounds with complex substituents showed varied efficacy, highlighting how structural alterations can be leveraged to enhance therapeutic effects against M. tuberculosis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 3 of the dihydroisoxazole ring serves as a reactive site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is analogous to other brominated isoxazole derivatives.
Key Reactions:
-
Methoxylation : Treatment with NaOCH₃ in methanol yields 2-(3-methoxy-4,5-dihydroisoxazol-5-yl)pyridine.
-
Amination : Reaction with primary/secondary amines (e.g., morpholine) in THF produces substituted amine derivatives.
Example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxylation | NaOCH₃, MeOH, 60°C, 6 h | 3-Methoxy-dihydroisoxazole-pyridine | 72% |
Ring-Opening Reactions of the Dihydroisoxazole
The strained 4,5-dihydroisoxazole ring undergoes ring-opening under acidic or reductive conditions .
Mechanistic Pathways:
-
Acid-Catalyzed Hydrolysis : HCl (aq.) induces protonation at the oxygen, leading to ring cleavage and formation of a β-ketoamide intermediate.
-
Reductive Opening : NaBH₄ reduces the N–O bond, yielding a pyridine-substituted amino alcohol.
Example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid hydrolysis | 2M HCl, reflux, 4 h | 5-(Pyridin-2-yl)-3-bromo-β-ketoamide | 65% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling access to biaryl or alkynyl derivatives .
Key Reactions:
-
Suzuki-Miyaura Coupling : Pd(PPh₃)₄ mediates coupling with aryl boronic acids to form 3-aryl-substituted analogs.
-
Sonogashira Coupling : Reaction with terminal alkynes produces alkynylated derivatives.
Example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 3-Phenyl-dihydroisoxazole-pyridine | 58% |
Pyridine Ring Functionalization
The pyridine moiety undergoes electrophilic substitution and coordination reactions .
Key Reactions:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the pyridine’s para position.
-
Metal Coordination : The nitrogen lone pair coordinates with transition metals (e.g., Ru, Pt) to form complexes.
Example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 2-(3-Bromo-dihydroisoxazol-5-yl)-4-nitropyridine | 41% |
Cycloaddition Reactions
The dihydroisoxazole ring participates in [3+2] cycloadditions with dipolarophiles like acrylates .
Example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cycloaddition | Methyl acrylate, 100°C, 8 h | Pyridine-fused isoxazolidine derivative | 50% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine and its analogs:
Key Findings:
Halogen Substituents : Bromine at C3 of the dihydroisoxazole ring enhances electrophilicity and target binding compared to chlorine analogs (e.g., S1d), as Br’s larger atomic radius improves van der Waals interactions with TGase’s active site .
Acyl Group Modifications: Substitutions on the pyrrolidine ring (e.g., pyrazine in S2a vs. quinoxaline in S2b) influence solubility and metabolic stability. Quinoxaline’s extended π-system in S2b improves stacking interactions with aromatic residues in TGase .
Stereochemical Specificity : (S)-configuration at C5 of the dihydroisoxazole is essential for activity. (R)-enantiomers show >10-fold lower potency in TGase inhibition assays .
Pyrrolidine Substitutions : Hydrophobic groups (e.g., 3-hydroxyphenyl in 7d) at C4 of pyrrolidine enhance binding affinity, likely by interacting with hydrophobic pockets in TGase .
Research Implications
The structural versatility of dihydroisoxazole derivatives allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance:
- Bromine vs. Chlorine : Bromine’s superior lipophilicity and polarizability make it preferable for target engagement, but chlorine analogs may offer reduced off-target toxicity .
- Aromatic Acyl Groups: Pyrazine and quinoxaline moieties improve solubility but require balancing with steric effects to avoid compromising binding .
- Chiral Centers : Synthetic routes emphasizing enantiomeric purity (e.g., chiral amine coupling in ERW1041E synthesis) are critical for maintaining efficacy .
Q & A
Q. What are the established synthetic routes for 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine?
A detailed synthesis involves sequential coupling and purification steps. For example, starting from proline methyl ester hydrochloride, the reaction is conducted in DMF with N,N-dimethylpyridin-4-amine and triethylamine. Subsequent steps include quenching with HCl, extraction with dichloromethane, and purification via silica gel chromatography . Critical parameters include solvent selection (e.g., DMF for solubility), temperature control (room temperature to 40°C), and pH adjustment during workup.
Q. How is this compound characterized for purity and structural confirmation?
Key analytical methods include:
- LC-MS : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- NMR : 1H and 13C NMR for verifying dihydroisoxazole and pyridine ring connectivity. For instance, the dihydroisoxazole protons typically appear as doublets (δ 4.5–5.5 ppm) due to coupling with adjacent chiral centers .
- Elemental Analysis : To validate stoichiometry (e.g., C: 45.3%, H: 3.5%, N: 11.8%, Br: 26.9%) .
Q. What are common impurities encountered during synthesis?
Impurities often arise from:
- Incomplete coupling : Unreacted intermediates (e.g., free amines or carboxylic acids).
- Oxidation byproducts : Due to air-sensitive dihydroisoxazole moieties.
- Epimerization : At chiral centers during acidic or basic workup.
Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the target compound .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
X-ray crystallography provides definitive bond angles and conformations. For example, a derivative (C18H13BrN4O3S3) crystallizes in a monoclinic system (space group P21/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.0327 Å |
| b | 7.6488 Å |
| c | 36.939 Å |
| β | 91.315° |
| This data confirms the dihydroisoxazole-pyridine dihedral angle (87.5°) and Br···S non-covalent interactions (3.2 Å), critical for understanding steric effects . |
Q. How does the bromine substituent influence biological activity in enzyme inhibition studies?
The 3-bromo group enhances electrophilicity, enabling covalent binding to catalytic cysteine residues in enzymes like transglutaminase 2 (TG2). Comparative studies with non-brominated analogs show a 10-fold increase in IC50 values (e.g., 0.8 μM vs. 8.2 μM), attributed to Br’s electron-withdrawing effects stabilizing transition states .
Q. What strategies optimize reaction yields in scale-up synthesis?
- DOE Optimization : Varying equivalents of coupling reagents (e.g., EDCI·HCl from 1.2 to 2.0 eq) improves amidation efficiency.
- Solvent Screening : Replacing DMF with THF reduces side reactions (e.g., dihydroisoxazole ring opening) while maintaining solubility.
- Inert Atmosphere : Prevents oxidation of the dihydroisoxazole ring, increasing yields from 65% to 85% .
Q. How can computational modeling predict regioselectivity in further functionalization?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that bromine directs electrophilic substitution to the pyridine’s para position (activation energy: 12.3 kcal/mol vs. 18.7 kcal/mol for meta). This aligns with experimental nitration results, where >90% para-substituted products form .
Q. How do structural analogs compare in activity?
| Analog | Modification | TG2 Inhibition (IC50) |
|---|---|---|
| 5-Methoxy derivative | Methoxy at C5 | 5.4 μM |
| 5-Amino derivative | NH2 at C5 | 12.1 μM |
| 5-Bromo derivative | Br at C3 (target) | 0.8 μM |
| The brominated analog exhibits superior potency due to enhanced electrophilicity and steric fit in TG2’s active site . |
Q. What analytical challenges arise in detecting degradation products?
Q. How can kinetic studies improve mechanistic understanding of its reactivity?
Pseudo-first-order kinetics (monitored via UV-Vis at 280 nm) reveal a two-step mechanism:
Rapid Br− dissociation (k1 = 2.3 × 10−3 s−1).
Rate-limiting ring-opening (k2 = 5.7 × 10−5 s−1).
Activation energy (Ea = 28.4 kJ/mol) indicates thermal sensitivity, guiding storage at −20°C .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
